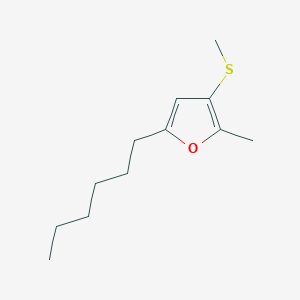

5-Hexyl-2-methyl-3-(methylsulfanyl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88319-96-4 |

|---|---|

Molecular Formula |

C12H20OS |

Molecular Weight |

212.35 g/mol |

IUPAC Name |

5-hexyl-2-methyl-3-methylsulfanylfuran |

InChI |

InChI=1S/C12H20OS/c1-4-5-6-7-8-11-9-12(14-3)10(2)13-11/h9H,4-8H2,1-3H3 |

InChI Key |

QNTOGKYBKXEBGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C(O1)C)SC |

Origin of Product |

United States |

Analytical Methodologies for Structural Elucidation and Characterization

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the carbon-hydrogen framework, molecular weight, and functional groups present in the molecule.

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of furan (B31954) derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Expected ¹H-NMR Spectral Data:

The proton NMR spectrum would be expected to show signals corresponding to the furan ring proton, the methyl groups, and the hexyl chain.

Furan Ring Proton (H-4): A singlet or a narrow multiplet in the aromatic region, with its chemical shift influenced by the adjacent substituents.

2-Methyl Group Protons: A singlet around δ 2.0-2.5 ppm.

3-(Methylsulfanyl) Group Protons: A singlet for the S-CH₃ protons, typically appearing at δ 2.2-2.7 ppm.

5-Hexyl Group Protons: A series of multiplets corresponding to the -CH₂- and -CH₃ groups of the hexyl chain. The α-CH₂ protons adjacent to the furan ring would appear as a triplet, and the terminal methyl group would also be a triplet. The remaining methylene (B1212753) groups would appear as multiplets in the aliphatic region.

Expected ¹³C-NMR Spectral Data:

The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Furan Ring Carbons: Four distinct signals for the furan ring carbons (C-2, C-3, C-4, and C-5). The chemical shifts would be indicative of their substitution pattern.

2-Methyl Carbon: A signal in the aliphatic region (δ 10-20 ppm).

3-(Methylsulfanyl) Carbon: A signal for the S-CH₃ carbon.

5-Hexyl Group Carbons: Six distinct signals for the carbon atoms of the hexyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Hexyl-2-methyl-3-(methylsulfanyl)furan

| Position | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Furan H-4 | ~6.0 - 6.5 | - |

| 2-CH₃ | ~2.2 - 2.4 | ~12 - 15 |

| 3-S-CH₃ | ~2.3 - 2.5 | ~15 - 20 |

| 5-Hexyl (α-CH₂) | ~2.5 - 2.8 (t) | ~28 - 32 |

| 5-Hexyl (other CH₂) | ~1.2 - 1.7 (m) | ~22 - 32 |

| 5-Hexyl (terminal CH₃) | ~0.8 - 1.0 (t) | ~14 |

| Furan C-2 | - | ~145 - 155 |

| Furan C-3 | - | ~110 - 120 |

| Furan C-4 | - | ~115 - 125 |

| Furan C-5 | - | ~150 - 160 |

Note: The predicted values are based on the analysis of structurally similar furan derivatives and general NMR principles. Actual experimental values may vary.

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. When coupled with a chromatographic system like Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC), it becomes a powerful tool for identifying compounds in complex mixtures.

For This compound , GC-MS would be a suitable technique due to its expected volatility. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the hexyl chain and the loss of the methylsulfanyl group, providing characteristic fragment ions that aid in its identification. For instance, studies on furan derivatives in food have utilized GC-MS and GC-MS/MS for their analysis, demonstrating the separation of various furan isomers and their derivatives. mdpi.comrestek.comresearchgate.netnih.gov

In the analysis of a structurally related compound, 2-hexyl-5-methyl-3(2H)-furanone, GC-MS analysis revealed characteristic fragment ions that helped in its identification. nih.govnist.gov Similarly, the mass spectrum of 2-methyl-5-(methylthio)furan (B85443) shows a prominent molecular ion and fragment ions resulting from the loss of a methyl group and other rearrangements. nist.gov

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the exact mass of the molecule.

Loss of Hexyl Radical: A significant fragment resulting from the cleavage of the C-C bond between the furan ring and the hexyl group.

Loss of Methylsulfanyl Radical: Fragmentation involving the cleavage of the C-S bond.

Other Furan-Ring Related Fragments: Characteristic ions resulting from the cleavage of the furan ring itself.

Table 2: Expected Key Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₆H₁₃]⁺ | Loss of hexyl radical |

| [M - SCH₃]⁺ | Loss of methylsulfanyl radical |

| Characteristic furan fragments | Ions from ring cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For This compound , the IR spectrum would be expected to show characteristic absorption bands for the furan ring, C-H bonds of the alkyl groups, and the C-S bond of the methylsulfanyl group. Studies on methyl-substituted furans provide a basis for these assignments. udayton.edunist.gov

Expected IR Absorption Bands:

C-H stretching (aromatic/furan ring): Around 3100 cm⁻¹.

C-H stretching (aliphatic -CH₃, -CH₂-): In the range of 2850-3000 cm⁻¹.

C=C stretching (furan ring): Around 1500-1600 cm⁻¹.

C-O-C stretching (furan ring): Typically in the region of 1000-1200 cm⁻¹.

C-S stretching: A weaker absorption band, which can be difficult to assign definitively but is expected in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Furan C=C Stretch | 1500 - 1600 |

| Furan C-O-C Stretch | 1000 - 1200 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the target compound from a mixture and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the most commonly used methods for the analysis of furan derivatives.

Gas Chromatography (GC): Given the likely volatility of This compound , GC is an ideal separation technique. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative information and confirm the identity of the compound. The choice of the GC column is critical for achieving good separation from other components in a mixture. Columns with different polarities, such as a non-polar HP-5MS or a more polar WAX column, can be used depending on the sample matrix. mdpi.comrestek.comnih.gov The retention time of the compound will depend on its boiling point and its interaction with the stationary phase of the column. The presence of the hexyl group will significantly increase its retention time compared to smaller analogs like 2-methyl-3-(methylthio)furan.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of furan derivatives, particularly for less volatile or thermally labile compounds. waters.comsigmaaldrich.comshimadzu.comresearchgate.nets4science.at For This compound , a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection is typically achieved using a UV detector, as the furan ring exhibits UV absorbance.

Table 4: General Chromatographic Conditions for the Analysis of Furan Derivatives

| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| Gas Chromatography (GC) | HP-5MS, WAX | Helium, Nitrogen | FID, MS |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Water/Acetonitrile or Water/Methanol gradient | UV, MS |

For the analysis of highly complex samples, such as food aromas or environmental extracts, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the resolution of co-eluting compounds. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS provides a powerful tool for the confident identification of trace-level components in complex matrices. This technique would be highly beneficial for the deconvolution of isomers and other structurally similar compounds from This compound in challenging samples.

Theoretical and Computational Studies of 5 Hexyl 2 Methyl 3 Methylsulfanyl Furan and Its Congeners

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For furan (B31954) derivatives, these investigations provide insights into their electronic nature, intermolecular interactions, and conformational preferences, which are crucial for understanding their behavior in different chemical environments.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. youtube.com It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 5-Hexyl-2-methyl-3-(methylsulfanyl)furan and its congeners.

DFT calculations can determine various electronic properties, such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. youtube.comiiit.ac.in This information is vital for predicting a molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's ability to donate or accept electrons in chemical reactions. arxiv.org

Studies on furan and its derivatives have shown that substituents significantly influence their electronic properties and reactivity. researchgate.netmdpi.com For this compound, the alkyl and methylsulfanyl groups would alter the electron density of the furan ring, thereby affecting its reactivity in processes like electrophilic aromatic substitution. pearson.com DFT calculations can precisely quantify these effects.

Table 1: Calculated Electronic Properties of Furan and Substituted Derivatives using DFT

This table is illustrative and based on general trends observed in computational studies of substituted furans.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Furan | -6.9 | 1.5 | 0.7 |

| 2-Methylfuran | -6.7 | 1.6 | 0.8 |

| 3-(Methylsulfanyl)furan | -6.5 | 1.3 | 1.5 |

Ab Initio Calculations of Intermolecular Interactions (e.g., Chalcogen-Chalcogen Interactions)

Ab initio calculations, which are based on first principles without empirical parameters, are employed to study intermolecular interactions with high accuracy. researchgate.net A significant type of interaction in sulfur-containing compounds is the chalcogen-chalcogen interaction. capes.gov.brnih.gov These are non-covalent interactions involving sulfur atoms and other chalcogens (like oxygen).

In the context of this compound, the sulfur atom of the methylsulfanyl group can participate in chalcogen bonding with other molecules or even within the same molecule under certain conformational arrangements. Ab initio methods like Møller-Plesset perturbation theory (MP2) are used to calculate the strength and geometry of these interactions. researchgate.netcapes.gov.br Studies on furan-YHX and thiophene-YHX complexes (where Y=S, Se) have shown that interaction energies can range from -13.65 to -23.96 kJ/mol, indicating significant attractive forces. researchgate.net The strength of these interactions is influenced by the nature of the atoms involved and their chemical environment. researchgate.netnih.gov Understanding these interactions is crucial for predicting the crystal packing and condensed-phase properties of these compounds.

Conformational Analysis and Energy Landscapes

The presence of a flexible hexyl group in this compound means that the molecule can adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, collectively known as the energy landscape. nih.govnih.gov

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds of the hexyl chain and the methylsulfanyl group. researchgate.net The energy of each conformation is calculated, allowing for the identification of low-energy, stable structures. nih.govnih.gov These studies are important as the conformation of a molecule can significantly affect its physical properties and biological activity. boekhovenlab.com For example, the chair conformation is typically the most stable for a cyclohexyl ring. nih.govnih.gov While the target molecule has a hexyl chain, the principles of identifying stable conformers remain the same. The interplay of steric hindrance and weak intramolecular interactions, such as van der Waals forces, determines the preferred conformation.

Mechanistic Pathway Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By modeling the pathways of chemical reactions, it is possible to understand how reactants are converted into products and to predict the selectivity of these transformations.

Computational Elucidation of Reaction Mechanisms

The synthesis and reactions of furan derivatives can proceed through various mechanistic pathways. researchgate.netyoutube.com Computational modeling can be used to map out the potential energy surfaces of these reactions, identifying transition states and intermediates. acs.orgmdpi.com This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the synthesis of substituted furans can be achieved through methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. youtube.com Computational studies can model the protonation steps, the cyclization, and the final dehydration to form the furan ring, providing activation energies for each step. frontiersin.org Similarly, reactions involving the furan ring, such as cycloadditions, can be investigated to determine whether they proceed through concerted or stepwise mechanisms. acs.orgpku.edu.cn

Prediction of Reactivity and Regioselectivity

Substituted furans can undergo various reactions, and the position at which the reaction occurs (regioselectivity) is influenced by the directing effects of the substituents. pearson.comyoutube.com Computational methods can predict the most likely site of reaction by analyzing the electronic structure of the molecule.

For electrophilic substitution reactions on the furan ring of this compound, the methyl and methylsulfanyl groups will influence the position of attack. nih.gov The methyl group is an activating group, directing electrophiles to the ortho and para positions. The methylsulfanyl group is also generally activating. Computational analysis of the charge distribution and the stability of the intermediates formed upon electrophilic attack (the sigma complexes) can predict the preferred site of substitution. acs.orgacs.org

Table 2: Computationally Predicted Regioselectivity in Electrophilic Aromatic Substitution of Substituted Furans

This table is illustrative and based on general principles of reactivity and computational predictions for furan derivatives.

| Furan Derivative | Predicted Major Product Position | Rationale from Computational Analysis |

|---|---|---|

| 2-Methylfuran | 5-position | Highest negative charge density, most stable cationic intermediate. |

| 3-Methylfuran | 2-position | Lowest energy transition state for electrophilic attack. |

Structure-Property Relationship Modeling (excluding prohibited properties)

The exploration of structure-property relationships (SPR) for furan derivatives, including this compound and its congeners, is a critical aspect of understanding their chemical behavior and potential applications. Quantitative Structure-Property Relationship (QSPR) models are computational tools employed to correlate the structural or physicochemical features of compounds with their macroscopic properties. nih.govescholarship.org These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.

For a molecule like this compound, several molecular descriptors can be calculated to build QSPR models. These descriptors fall into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular volume and surface area.

Electronic descriptors: These relate to the electron distribution in the molecule and include dipole moment and orbital energies (HOMO and LUMO). mdpi.com

Physicochemical descriptors: These include properties like lipophilicity (logP) and polarizability, which are crucial for understanding intermolecular interactions.

A hypothetical QSPR study on a series of congeners of this compound, where the alkyl chain length at the 5-position and the substituent at the 3-position are varied, could reveal important relationships. For instance, increasing the length of the alkyl chain would likely increase lipophilicity and affect properties dependent on intermolecular forces.

To illustrate the concept of structure-property relationship modeling, a data table of calculated molecular descriptors for a hypothetical series of 2,3,5-substituted furan congeners is presented below. These descriptors serve as the independent variables in a QSPR analysis.

| Compound | IUPAC Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 1 | This compound | 214.38 | 4.8 | 45.7 |

| 2 | 2-Methyl-5-propyl-3-(methylsulfanyl)furan | 172.30 | 3.3 | 45.7 |

| 3 | 5-Hexyl-3-methoxy-2-methylfuran | 198.30 | 4.1 | 22.5 |

| 4 | 5-Hexyl-2-methyl-3-nitrofuran | 211.26 | 3.9 | 58.3 |

In a typical QSPR study, these descriptors would be correlated with an experimentally determined property (e.g., boiling point, refractive index) using statistical methods like multiple linear regression or machine learning algorithms. mdpi.comresearchgate.net The resulting equation would allow for the prediction of the property for new, unsynthesized congeners. arxiv.org

Applications of Computational Chemistry in Heterocyclic Design

Computational chemistry provides a powerful toolkit for the rational design of heterocyclic compounds like this compound, enabling the prediction of their properties and reactivity before their synthesis. acs.org This in silico approach significantly accelerates the discovery and optimization of functional molecules for various applications. mdpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and properties of furan derivatives. escholarship.org DFT calculations can provide valuable insights into:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.

Orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and its potential use in electronic materials. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

The table below presents hypothetical DFT-calculated electronic properties for this compound and its congeners. Such data is instrumental in designing molecules with specific electronic characteristics.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -5.8 | -0.9 | 4.9 | 1.8 |

| 2-Methyl-5-propyl-3-(methylsulfanyl)furan | -5.9 | -0.8 | 5.1 | 1.7 |

| 5-Hexyl-3-methoxy-2-methylfuran | -5.7 | -0.7 | 5.0 | 2.1 |

| 5-Hexyl-2-methyl-3-nitrofuran | -6.5 | -2.5 | 4.0 | 4.5 |

Design of Novel Heterocyclic Compounds: By systematically modifying the substituents on the furan ring in silico and calculating the resulting properties, it is possible to design novel compounds with desired characteristics. For example, if the goal is to design a furan derivative with increased polarity, the hexyl group could be replaced with a more polar functional group, or additional heteroatoms could be introduced. Computational screening of a virtual library of such compounds can identify promising candidates for synthesis, saving significant time and resources. nih.gov The versatility of the furan ring as a building block allows for the creation of a wide range of structurally diverse molecules. acs.org

Occurrence and Formation Pathways in Complex Biological and Non Biological Matrices

Formation in Food Systems via Thermal Processing and Reaction Pathways

The potent aroma compound 2-methyl-3-(methylsulfanyl)furan is not typically present in raw food but is generated during thermal processing. Its formation is a complex process involving multiple reaction pathways, primarily stemming from the Maillard reaction, with significant contributions from the thermal degradation of specific vitamins and interactions with other food components.

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is the principal pathway for the generation of a vast array of flavor compounds, including the direct precursor to 2-methyl-3-(methylsulfanyl)furan. The core structure, 2-methyl-3-furanthiol (MFT), is a well-established product of the Maillard reaction. researchgate.net This reaction involves the interaction of a pentose sugar, such as ribose, with a sulfur-containing amino acid, most notably cysteine.

The formation of 2-methyl-3-(methylsulfanyl)furan is highly dependent on the availability of specific precursors in the food matrix. Key precursors include nucleotides, sulfur-containing amino acids, and thiamine (Vitamin B1).

Inosine-5'-monophosphate (IMP): This nucleotide is abundant in post-mortem muscle tissue and is a critical flavor precursor. During heating, IMP degrades to provide ribose-5-phosphate and subsequently ribose, the essential pentose sugar required for the Maillard reaction to form the furanone intermediate, 4-hydroxy-5-methyl-3(2H)-furanone. researchgate.net This furanone is a key intermediate that reacts with a sulfur source to form the furan (B31954) thiol structure.

Cysteine: This sulfur-containing amino acid is the primary sulfur donor for the formation of 2-methyl-3-furanthiol. researchgate.net During the Maillard reaction, cysteine degrades to produce hydrogen sulfide (H₂S), which then reacts with the furanone intermediate derived from ribose to form the thiol group. researchgate.net

Thiamine (Vitamin B1): Thiamine is a major and crucial precursor for many sulfur-containing aroma compounds, including 2-methyl-3-furanthiol. researchgate.net Thermal degradation of thiamine generates several key fragments, including hydrogen sulfide and intermediates that can form the 2-methyl-3-furanthiol structure. thegoodscentscompany.com In some food systems, thiamine can be the more significant contributor of sulfur compared to cysteine. Research has demonstrated that the addition of thiamine to meat systems leads to a higher concentration of 2-methyl-3-(methylsulfanyl)furan, confirming its role as a key precursor. researchgate.net

The final step in the formation of 2-methyl-3-(methylsulfanyl)furan is the methylation of its thiol precursor, 2-methyl-3-furanthiol. This likely occurs through reaction with a methyl donor, such as methanethiol, which can be formed from the Strecker degradation of the amino acid methionine.

| Precursor | Role in Formation | Resulting Structural Moiety |

|---|---|---|

| Inosine-5'-monophosphate (IMP) | Source of ribose (pentose sugar) for the Maillard reaction. | Furan ring structure |

| Cysteine | Primary sulfur donor via hydrogen sulfide generation. | Thiol (-SH) group |

| Thiamine (Vitamin B1) | Alternative and major source of sulfur and key intermediates via thermal degradation. | Furan ring and Thiol (-SH) group |

| Methionine | Potential donor of the terminal methyl group via Strecker degradation products (e.g., methanethiol). | Methyl (-CH₃) of the methylsulfanyl group |

2-Methyl-3-(methylsulfanyl)furan is recognized as a character-impact aroma compound, meaning it contributes significantly to the characteristic flavor of certain foods, most notably cooked meat. It has been identified as a key volatile in the aroma of roast beef. beefresearch.org

Its sensory profile is complex and potent, often described with a range of desirable savory notes. At very low concentrations (in the parts-per-billion range), it imparts a distinct meaty and sweet aroma. Depending on its concentration and the food matrix, its flavor can also be described as beefy, spicy, sulfurous, and having coffee-like or nutty nuances. beefresearch.org The presence of this single compound can impart a rich, roasted, and authentic meat character to a flavor profile.

| Food Product | Associated Flavor/Aroma Description | Reference |

|---|---|---|

| Roast Beef | Meaty, sweet, beefy, coffee-like | beefresearch.org |

| Cooked Meat (general) | Meaty, savory, cured-meat odor | researchgate.net |

| Coffee | Coffee, nutty, cheesy, spicy | beefresearch.org |

| Tea | Sulfurous, spicy | nih.gov |

Identification in Natural Products

2-Methyl-3-(methylsulfanyl)furan is a product of thermal processing and is therefore not found in raw or unprocessed natural products. Its "natural occurrence" is defined by its presence in foods that have undergone cooking or heating. It has been identified in cooked beef, coffee, and tea. beefresearch.orgnih.gov Its formation is intrinsically linked to the chemical transformations of precursors at elevated temperatures.

Analytical Strategies for Detection and Quantification in Complex Mixtures

The detection and quantification of potent, trace-level aroma compounds like 2-methyl-3-(methylsulfanyl)furan within complex food matrices require highly sensitive analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the positive identification and quantification of volatile compounds. After separation on a GC column, the compound is fragmented and detected by a mass spectrometer, providing a unique mass spectrum or "fingerprint" that allows for its identification.

Sample preparation techniques such as Solid Phase Microextraction (SPME) are often employed to extract and concentrate the volatile compounds from the food sample before injection into the GC system, increasing the sensitivity of the analysis. researchgate.net

Advanced Research Applications and Potentials

Role as Synthetic Intermediates for Complex Molecular Architectures

Substituted furans are recognized as valuable intermediates in the synthesis of more complex molecular structures. mdpi.org The reactivity of the furan (B31954) ring, coupled with the specific functional groups attached to it, allows for a variety of chemical transformations.

The presence of the methylsulfanyl group (-SCH₃) offers a handle for further functionalization. For instance, oxidation of the sulfur atom can lead to sulfoxides and sulfones, which are important functional groups in medicinal chemistry and can also act as leaving groups in substitution reactions. Research on related benzofuran (B130515) derivatives, such as 5-Cyclo-hexyl-2-methyl-3-(3-methyl-phenyl-sulfin-yl)-1-benzo-furan, demonstrates the synthesis and structural characterization of such oxidized sulfur-containing heterocyclic systems. nih.gov

The furan ring itself can participate in various reactions:

Diels-Alder Reactions: Furans can act as dienes in [4+2] cycloaddition reactions, providing a pathway to complex bicyclic structures. mdpi.org

Ring-Opening/Rearrangement: Under specific conditions, the furan ring can be opened to yield linear compounds with multiple functional groups, which can then be used to construct other cyclic or acyclic molecules.

Electrophilic Substitution: The furan ring is susceptible to electrophilic attack, allowing for the introduction of additional substituents. researchgate.net

The hexyl group imparts lipophilicity to the molecule, a property that can be crucial for solubility in organic solvents and for designing molecules that can interact with biological membranes. The synthesis of compounds like 8-(5-hexyl-2-furyl)octanoic acid showcases the incorporation of long alkyl chains onto a furan ring for specific applications.

Table 1: Potential Synthetic Transformations of 5-Hexyl-2-methyl-3-(methylsulfanyl)furan

| Reaction Type | Reagents and Conditions | Potential Product | Application |

| Sulfur Oxidation | m-CPBA, CH₂Cl₂ | 5-Hexyl-2-methyl-3-(methylsulfinyl)furan or 5-Hexyl-2-methyl-3-(methylsulfonyl)furan | Intermediate for further substitution or biologically active target |

| Diels-Alder | Maleic anhydride, heat | Bicyclic adduct | Precursor to complex polycyclic systems |

| Electrophilic Bromination | NBS, CCl₄ | Brominated furan derivative | Intermediate for cross-coupling reactions |

This table is illustrative and based on the known reactivity of similar furan derivatives.

Exploration in Materials Science and Functional Materials

Furan-containing compounds are increasingly being investigated for their potential in materials science, particularly in the field of organic electronics and functional polymers. The electronic properties of the furan ring make it an attractive component for creating conjugated systems that can transport charge.

Studies on compounds like 5-Cyclo-hexyl-2-methyl-3-phenyl-sulfonyl-1-benzofuran and its analogs have focused on their crystal structures and intermolecular interactions, such as π-π stacking. nih.gov These interactions are crucial for the self-assembly of molecules in the solid state, which in turn dictates the material's electronic and optical properties. The presence of a flexible hexyl chain in this compound could influence the packing of molecules in a crystal lattice, potentially leading to materials with interesting liquid-crystalline or self-assembling properties.

The sulfur atom in the methylsulfanyl group can also play a role in the electronic structure of the molecule and its ability to interact with metal surfaces, which is relevant for applications in molecular electronics and sensor technology.

Table 2: Potential Material Properties and Applications

| Property | Structural Feature | Potential Application |

| Self-Assembly | Long hexyl chain, aromatic furan ring | Organic thin-film transistors, liquid crystals |

| Electronic Conduction | Conjugated furan system | Organic photovoltaics, light-emitting diodes |

| Surface Adsorption | Methylsulfanyl group | Molecular wires, corrosion inhibitors |

This table outlines potential applications based on the structural characteristics of the molecule and trends in furan-based materials science.

General Utility as Building Blocks in Organic Synthesis

Beyond their role as intermediates for specific complex targets, substituted furans like this compound serve as versatile building blocks in general organic synthesis. researchgate.net The ability to synthesize polysubstituted furans is a significant area of research, as it provides access to a wide range of chemical diversity. researchgate.netacs.org

The combination of alkyl, methyl, and methylsulfanyl substituents on the furan ring provides a platform with multiple points for chemical modification. This allows chemists to use this "building block" to construct a variety of more elaborate molecules by selectively reacting one functional group while leaving the others intact. For example, the methylsulfanyl group can be a precursor to a sulfoxide (B87167), which can then direct further substitution reactions on the furan ring.

The field of furan chemistry is continually expanding, with new methods being developed for their synthesis and functionalization. organic-chemistry.orgacs.org Compounds like this compound, while not yet prominent in the literature, represent the vast and underexplored chemical space of substituted furans that hold potential for future discoveries in drug development, agrochemicals, and materials science.

Future Research Directions and Unexplored Research Avenues

Development of More Efficient and Environmentally Benign Synthetic Protocols

The synthesis of highly substituted furans often relies on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A primary focus of future research will be the development of elegant and sustainable synthetic strategies for 5-Hexyl-2-methyl-3-(methylsulfanyl)furan and its analogs.

Key areas for exploration include:

Catalytic C-H Functionalization: Moving beyond traditional multi-step syntheses, the direct C-H functionalization of simpler furan (B31954) precursors offers a more atom-economical approach. Research into transition-metal catalysis (e.g., using palladium, copper, or rhodium) could enable the sequential and regioselective introduction of the hexyl, methyl, and methylsulfanyl groups onto a furan ring, minimizing pre-functionalization steps.

Flow Chemistry and Microreactor Technology: The use of flow reactors can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates. Future studies should explore the adaptation of known furan syntheses, such as the Paal-Knorr or Feist-Bénary synthesis, to continuous flow processes for the production of this compound.

Bio-inspired and Biomimetic Synthesis: Nature provides a blueprint for the efficient synthesis of complex molecules. Investigating enzymatic or chemoenzymatic routes to furan derivatives could offer highly selective and environmentally friendly alternatives to traditional organic synthesis. Enzymes could be employed for the stereoselective construction of precursors or for the direct modification of the furan ring.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools in organic synthesis, often proceeding under mild conditions without the need for harsh reagents. nih.gov A recent study demonstrated the use of a transition-metal-free, visible-light-driven conversion of 1,3-diketones to tetra-substituted furans, highlighting the potential of these methods. nih.gov Adapting such approaches for the synthesis of this compound could represent a significant advance in green chemistry.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced step count | Regioselectivity, catalyst stability and cost |

| Flow Chemistry | Enhanced safety, scalability, and purity | Initial setup cost, potential for clogging |

| Bio-inspired Synthesis | High selectivity, mild conditions, sustainability | Enzyme availability and stability, substrate scope |

| Photocatalysis/Electrochemistry | Mild reaction conditions, use of renewable energy | Substrate scope, optimization of reaction conditions |

Deeper Understanding of Complex Reaction Mechanisms

A thorough mechanistic understanding of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity.

Future mechanistic studies should focus on:

Elucidation of Reaction Intermediates: The identification and characterization of transient intermediates in furan-forming reactions, such as the Paal-Knorr synthesis, can provide critical insights. wikipedia.org For instance, the mechanism of the Paal-Knorr furan synthesis was only elucidated in detail in 1995, revealing that diastereomers of the starting diketone react at different rates. wikipedia.org Similar detailed studies on the formation of this compound would be invaluable.

Kinetic and Thermodynamic Profiling: Detailed kinetic studies can help to identify the rate-determining steps of a reaction and to quantify the effects of catalysts and reaction conditions. Thermodynamic calculations can predict the feasibility of different reaction pathways and the relative stability of intermediates and products.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ²H, or ¹⁸O) can provide unambiguous evidence for bond-forming and bond-breaking events, helping to confirm or refute proposed reaction mechanisms.

In Situ Spectroscopic Analysis: Techniques such as in situ NMR and IR spectroscopy can be employed to monitor the progress of a reaction in real-time, allowing for the direct observation of intermediates and the collection of kinetic data. mdpi.com

Discovery of Novel Reactivity and Transformation Pathways

The unique substitution pattern of this compound, with its electron-donating alkyl and methylsulfanyl groups, is likely to impart novel reactivity compared to simpler furan derivatives. Research should be directed towards exploring these new transformation pathways.

Potential areas of investigation include:

Metal-Catalyzed Cross-Coupling Reactions: The C-S bond of the methylsulfanyl group and the C-H bonds of the furan ring and the hexyl group could serve as handles for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This would allow for the facile elaboration of the furan core into more complex molecular architectures.

Diels-Alder and other Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions, providing access to complex bridged ring systems. numberanalytics.comacs.org The electronic properties of this compound may influence its reactivity and selectivity in such cycloadditions, potentially leading to the formation of novel polycyclic structures. numberanalytics.comacs.org

Oxidative and Reductive Transformations: The furan ring is susceptible to both oxidation and reduction, which can lead to ring-opening or the formation of dihydro- and tetrahydrofuran (B95107) derivatives. pharmaguideline.comwikipedia.org The substituents on this compound will undoubtedly influence the outcome of these reactions, and a systematic study could reveal new synthetic methodologies.

Rearrangement Reactions: Furan derivatives can undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. nih.gov The specific substitution pattern of the target compound may facilitate novel rearrangements, leading to the discovery of unexpected and potentially useful molecular scaffolds.

Advanced Computational Design of Furan-Based Systems

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. In the context of this compound, computational methods can be used to predict its properties and to guide experimental work.

Future computational research should focus on:

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure, spectroscopic data (NMR, IR, UV-Vis), and reactivity indices. These predictions can aid in the characterization of the compound and in the design of new experiments.

Modeling of Reaction Mechanisms: Computational modeling can be used to explore the potential energy surfaces of reactions, to identify transition states, and to calculate activation barriers. This can provide a detailed understanding of reaction mechanisms and can be used to predict the outcome of reactions under different conditions.

Design of Furan-Based Functional Materials: The properties of materials based on this compound, such as polymers or organic electronic materials, can be predicted using computational methods. ntu.edu.sgmdpi.com This can accelerate the discovery of new materials with desired properties, such as high charge mobility or specific optical characteristics.

Virtual Screening for Biological Activity: If the furan derivative is being investigated for potential pharmaceutical applications, computational docking studies can be used to predict its binding affinity to specific biological targets. nih.govresearchgate.net This can help to prioritize compounds for experimental testing and to design new derivatives with improved activity.

| Computational Method | Application in Furan Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Prediction of molecular structure and properties | Optimized geometry, electronic distribution, spectroscopic signatures |

| Molecular Dynamics (MD) | Simulation of conformational behavior and interactions | Conformational preferences, solvent effects, binding modes |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions | Reaction pathways in a biological environment |

| Virtual Screening | Identification of potential biological targets | Binding affinities and modes for drug discovery |

Innovative Analytical Techniques for Real-time Monitoring and In Situ Studies

The development and application of advanced analytical techniques will be crucial for the detailed characterization of this compound and for the study of its reactions.

Future analytical research should embrace:

Hyphenated Chromatographic and Spectroscopic Techniques: The combination of gas or liquid chromatography with mass spectrometry (GC-MS, LC-MS) and tandem mass spectrometry (MS/MS) will be essential for the separation, identification, and quantification of the target compound and its reaction products, even in complex mixtures.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for the unambiguous structural elucidation of this compound and its derivatives. In situ NMR can provide real-time information on reaction kinetics and mechanisms. mdpi.com

Surface-Sensitive Analytical Methods: For applications in materials science, techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) will be necessary to characterize the surface properties of materials derived from the furan compound.

Chiroptical Spectroscopy: If enantiomerically pure forms of the furan derivative are synthesized, techniques such as circular dichroism (CD) spectroscopy will be required to determine their absolute configuration and to study their interactions with other chiral molecules.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, catalysis, materials science, and beyond.

Q & A

Q. How do structural modifications (e.g., replacing hexyl with cyclohexyl) affect physicochemical properties?

- Methodological Answer : Comparative QSAR studies show that branched alkyl chains (e.g., cyclohexyl) reduce logP by ~0.5 units, enhancing aqueous solubility. Synthesis of analogs via analogous routes () and characterization via DSC reveals modified melting points (e.g., cyclohexyl derivative melts 15°C higher due to rigid structure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.